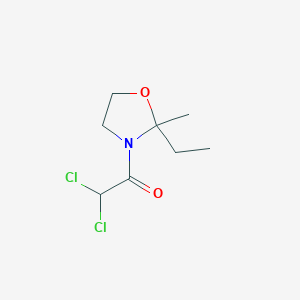
2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one is an organic compound with a complex structure that includes both chlorinated and oxazolidinone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one typically involves the reaction of 2-ethyl-2-methyl-1,3-oxazolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the chlorinated ethanone to less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of functionalized ethanone compounds.
Applications De Recherche Scientifique
2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorinated ethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The oxazolidinone ring may also interact with specific binding sites, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: This compound shares the dichlorinated structure but differs in the presence of a cyclopropane ring.
1,2-Dichloroethane: A simpler chlorinated compound used as an industrial solvent and intermediate.
Uniqueness
2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one is unique due to its combination of chlorinated ethanone and oxazolidinone functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
52836-16-5 |
|---|---|
Formule moléculaire |
C8H13Cl2NO2 |
Poids moléculaire |
226.10 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C8H13Cl2NO2/c1-3-8(2)11(4-5-13-8)7(12)6(9)10/h6H,3-5H2,1-2H3 |
Clé InChI |
YLEUMSABWPPFDG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(N(CCO1)C(=O)C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


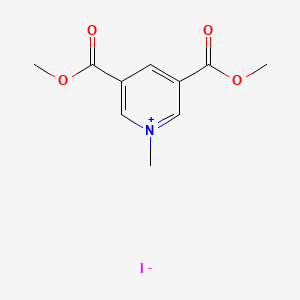
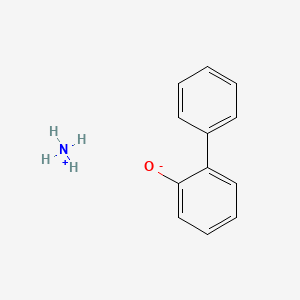

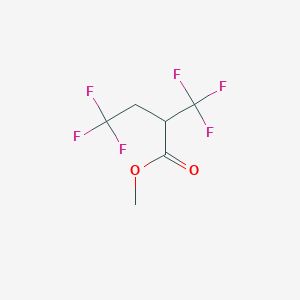
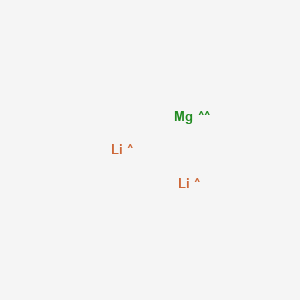
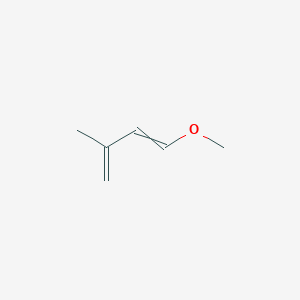
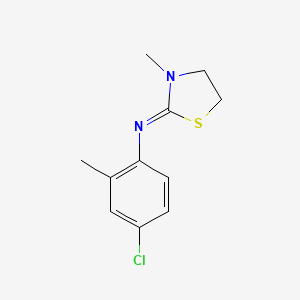
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)

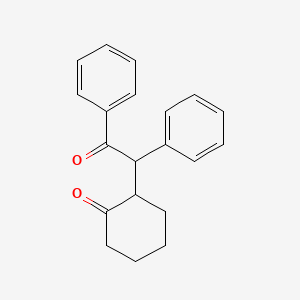
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
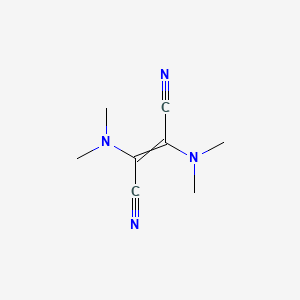
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
